
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two isothiocyanate groups attached to a cyclopentane ring, which is further substituted with methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane typically involves the reaction of appropriate precursors with thiophosgene or other isothiocyanate-generating reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The isothiocyanate groups can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate groups can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane involves the interaction of its isothiocyanate groups with biological molecules. These groups can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to various biological effects, including inhibition of enzyme activity and induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isothiocyanato-2-methylbenzoic acid methyl ester
- 4-Ethoxyphenyl isothiocyanate
- 1-Pentyl isothiocyanate
Uniqueness
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propriétés
Numéro CAS |
107433-77-2 |
|---|---|
Formule moléculaire |
C11H16N2S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
3-isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane |
InChI |
InChI=1S/C11H16N2S2/c1-8-4-11(2,3)9(5-12-6-14)10(8)13-7-15/h8-10H,4-5H2,1-3H3 |
Clé InChI |
KJZCFJGPGXFPRH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1N=C=S)CN=C=S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
phosphoryl}propanoic acid](/img/structure/B14315106.png)
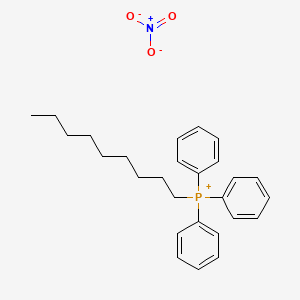
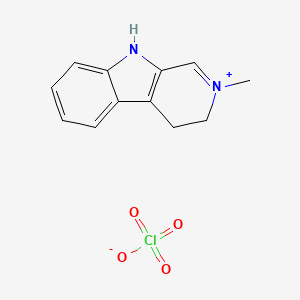
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
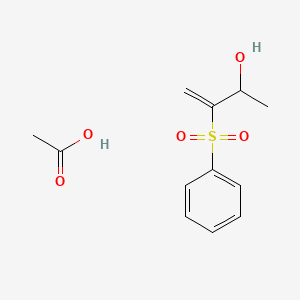
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
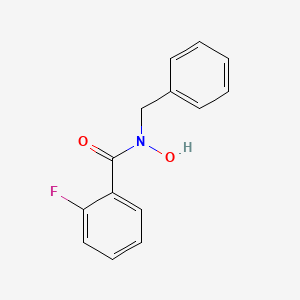

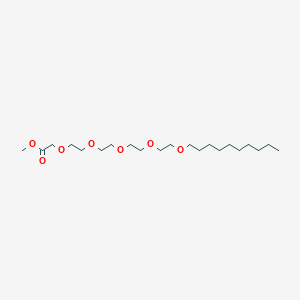
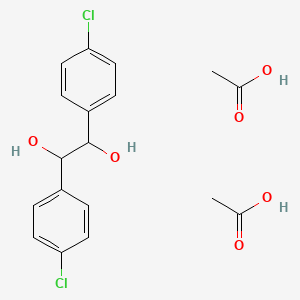
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)

